molecular formula C36H40FN9O3 B8075278 瑞扎布替尼 CAS No. 1575591-66-0

瑞扎布替尼

货号 B8075278
CAS 编号: 1575591-66-0
分子量: 665.8 g/mol
InChI 键: LCFFREMLXLZNHE-GBOLQPHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rilzabrutinib is a useful research compound. Its molecular formula is C36H40FN9O3 and its molecular weight is 665.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rilzabrutinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rilzabrutinib including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 治疗免疫性血小板减少症 (ITP): 瑞扎布替尼是一种口服布鲁顿酪氨酸激酶 (BTK) 抑制剂,已有效增加免疫性血小板减少症患者的血小板计数。在 1-2 期临床试验中,瑞扎布替尼疗法对既往接受治疗的免疫性血小板减少症患者表现出快速且持久的临床活性 (Kuter 等人,2022).

  2. 免疫介导疾病中的作用机制: 已证明瑞扎布替尼可以抑制 B 细胞、巨噬细胞、嗜碱性粒细胞、肥大细胞和中性粒细胞等各种免疫细胞的活化和炎性活动。它显示出在广泛的免疫介导疾病中用于临床的潜力 (Langrish 等人,2021).

  3. ITP 患者的安全性和耐受性: 口服瑞扎布替尼在接受大量预先治疗的 ITP 患者中显示出临床上显着的血小板反应。它耐受性良好,主要是低级别的治疗相关不良事件 (Kuter 等人,2020).

  4. 对心脏复极化的影响: 一项研究评估了瑞扎布替尼对健康受试者心脏复极化的潜在影响。研究结果表明,瑞扎布替尼即使在超治疗剂量下,对 ECG 参数(包括 QTc 间期)也没有临床相关影响 (Ucpinar 等人,2022).

  5. 寻常天疱疮的治疗: 瑞扎布替尼已被证明具有作为寻常天疱疮(一种由抗桥粒糖蛋白自身抗体驱动的自身免疫性疾病)治疗药物的潜力。其有效性在犬类落叶性天疱疮中得到证实,并且正在进一步研究人类 (Murrell 等人,2021).

  6. 持续性或慢性 ITP 中的 III 期试验: LUNA3 III 期试验评估了瑞扎布替尼与安慰剂在持续性或慢性 ITP 成人和青少年患者中的疗效和安全性。该试验旨在通过 BTK 抑制为独特的治疗机制提供进一步的支持 (Kuter 等人,2021).

  7. 复发/难治性 ITP 中的长期疗效: I/II 期研究的最新结果表明,瑞扎布替尼耐受性良好,并且在接受大量预先治疗的 ITP 患者中具有持久且临床上显着的血小板反应 (Kuter 等人,2021).

  8. IgG4 相关疾病中的 2A 期研究: 一项研究提供了在 IgG4 相关疾病 (IgG4-RD) 中评估瑞扎布替尼的依据,IgG4-RD 是一种导致纤维炎性病变的免疫介导性疾病。正在进行的 2a 期研究正在调查瑞扎布替尼对 IgG4-RD 患者诱导缓解的安全性和能力 (Long 等人,2021).

属性

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFREMLXLZNHE-GBOLQPHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40FN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilzabrutinib

CAS RN

1575596-29-0, 1575591-66-0
Record name Rilzabrutinib, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilzabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILZABRUTINIB, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilzabrutinib
Reactant of Route 2
Reactant of Route 2
Rilzabrutinib
Reactant of Route 3
Reactant of Route 3
Rilzabrutinib
Reactant of Route 4
Reactant of Route 4
Rilzabrutinib
Reactant of Route 5
Rilzabrutinib
Reactant of Route 6
Rilzabrutinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。